Dimethyl ethylmalonate
Description
Contextual Significance in Synthetic Methodologies
The synthetic utility of dimethyl ethylmalonate is primarily derived from the acidity of the proton on the α-carbon (the carbon atom situated between the two carbonyl groups). This enhanced acidity allows for facile deprotonation by a suitable base, such as sodium hydride (NaH), to form a stable enolate. This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.
A general procedure for the alkylation of malonic esters like this compound involves its dropwise addition to a stirring solution of a base, such as sodium hydride, in a solvent like tetrahydrofuran (B95107) (THF) at 0 °C. ulb.ac.be The reaction mixture is allowed to warm to room temperature until hydrogen gas evolution ceases, indicating the complete formation of the enolate. ulb.ac.be This nucleophilic species is then reacted with an electrophile, such as an alkyl halide, in a reaction that typically proceeds overnight at reflux temperature to yield a disubstituted malonate. ulb.ac.be
Furthermore, the ester functionalities of this compound can be readily hydrolyzed to the corresponding dicarboxylic acid. A common method involves reacting the disubstituted dimethyl malonate with lithium hydroxide (B78521) (LiOH) in a mixture of methanol (B129727) and water at reflux. ulb.ac.be Following the reaction, an acidic workup protonates the carboxylate, yielding the malonic acid derivative. ulb.ac.be This subsequent dicarboxylic acid can then undergo decarboxylation upon heating to afford a substituted carboxylic acid, a transformation central to the classical malonic ester synthesis.
Strategic Role as a Synthetic Precursor in Complex Chemical Architectures
The ability to serve as a nucleophilic building block makes this compound a strategic precursor in the synthesis of more complex molecules. Its application allows for the controlled and sequential introduction of alkyl groups, leading to the assembly of elaborate carbon skeletons.
A notable example of its use is in the synthesis of tetramethyl nonane-3,3,7,7-tetracarboxylate. ulb.ac.be In this procedure, dimethyl 2-ethylmalonate is treated with sodium hydride (NaH) and a catalytic amount of sodium iodide (NaI) in dimethylformamide (DMF). ulb.ac.be The resulting enolate is then reacted with 1,3-dibromopropane. ulb.ac.be This reaction, a double alkylation, connects two molecules of the malonate via the three-carbon propane (B168953) linker, yielding the targeted tetracarboxylate product as a colorless oil after purification. ulb.ac.be
Such tetracarboxylate compounds are themselves valuable synthetic intermediates. They can be precursors for the assembly of various biologically active compounds, including those containing 1,4-diketone motifs. ulb.ac.be This structural unit is present in numerous natural products, such as herquline A, amphidinolide F, and maoecrystal V, highlighting the indirect but crucial role of simple precursors like this compound in the synthesis of complex natural architectures. ulb.ac.be
Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 26717-67-9 | sigmaaldrich.com |
| Molecular Formula | C₂H₅CH(COOCH₃)₂ | sigmaaldrich.com |
| Molecular Weight | 160.17 g/mol | sigmaaldrich.com |
| Boiling Point | 188-190 °C | sigmaaldrich.com |
| Density | 1.066 g/mL at 20 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.418 | sigmaaldrich.com |
Table of Compound Names
| Compound Name |
|---|
| 1,3-dibromopropane |
| Amphidinolide F |
| This compound |
| Dimethylformamide (DMF) |
| Herquline A |
| Lithium hydroxide (LiOH) |
| Maoecrystal V |
| Methanol |
| Sodium hydride (NaH) |
| Sodium iodide (NaI) |
| Tetrahydrofuran (THF) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-ethylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)10-2)7(9)11-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRMVENQJLQMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181214 | |
| Record name | Dimethyl ethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181214 | |
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Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26717-67-9 | |
| Record name | 1,3-Dimethyl 2-ethylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26717-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethyl ethylmalonate | |
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| Record name | Dimethyl ethylmalonate | |
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| Record name | Dimethyl ethylmalonate | |
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| Record name | Dimethyl ethylmalonate | |
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Synthetic Pathways and Advanced Preparative Methodologies for Dimethyl Ethylmalonate and Its Analogues
Esterification Reactions and Optimization Strategies
The direct esterification of ethylmalonic acid with methanol (B129727), a process known as Fischer-Speier esterification, represents a fundamental approach to synthesizing dimethyl ethylmalonate. wikipedia.org This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol, producing an ester and water. wikipedia.orgscienceready.com.au The reaction is reversible, and its equilibrium is governed by thermodynamic control, meaning the most stable ester tends to be the major product. wikipedia.org
Commonly employed acid catalysts include strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid, as well as Lewis acids. wikipedia.orgorganic-chemistry.org The mechanism initiates with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The subsequent formation of a tetrahedral intermediate and the eventual elimination of a water molecule yields the final ester product. wikipedia.orgjk-sci.com
Optimization of Fischer esterification is crucial for maximizing the yield of this compound. Key strategies include:
Using a large excess of one of the reactants, typically the more cost-effective alcohol (methanol in this case), to shift the equilibrium towards the product side. jk-sci.com
The continuous removal of water as it is formed, which also drives the reaction forward. wikipedia.orgjk-sci.com
A significant challenge in Fischer esterification is the presence of water as a byproduct, which can lead to the reverse reaction (hydrolysis) and limit the yield. scienceready.com.au Azeotropic distillation is a highly effective technique to circumvent this issue. This method involves adding a solvent, such as toluene (B28343) or benzene, that forms a low-boiling azeotrope with water. scienceready.com.ausciencemadness.orgnih.gov
Beyond azeotropic distillation, several other factors can be manipulated to enhance the yield and efficiency of this compound synthesis. The choice of catalyst plays a pivotal role. While traditional mineral acids are effective, research into more advanced catalytic systems is ongoing. For instance, in the synthesis of related malonates, various metal complexes, including those of rhodium and palladium, have been investigated as catalysts in carbonylation reactions, demonstrating high conversion rates and selectivity under milder conditions. google.comgoogle.com
Process parameters such as reaction temperature and time are also critical. Typical Fischer esterification reactions are conducted at temperatures ranging from 60–110 °C for 1–10 hours. wikipedia.org Optimization of these conditions is essential to ensure the reaction proceeds to completion without promoting side reactions. For instance, in the synthesis of diethyl malonate, reaction temperatures of 115 °C for 48 hours have been reported to achieve high conversion and selectivity. google.com
Furthermore, purification methods are integral to process efficiency. Post-reaction workup often involves neutralization of the acid catalyst, typically with a weak base like sodium bicarbonate, followed by extraction and distillation to isolate the pure ester. scienceready.com.au In industrial settings, continuous flow reactors are sometimes employed to maintain consistent reaction conditions and improve throughput for large-scale production.
The following table summarizes key parameters and findings from studies on the synthesis of malonic esters, which are analogous to the synthesis of this compound.
| Parameter | Condition/Reagent | Observation/Result | Reference |
| Catalyst | Sulfuric Acid | Common and effective for Fischer esterification. | sciencemadness.org |
| Catalyst | Rhodium Complexes | High conversion (96.5%) and selectivity (76.6%) in carbonylation synthesis of diethyl malonate. | google.com |
| Water Removal | Azeotropic Distillation | Promotes a more favorable equilibrium, increasing yield. | sciencemadness.org |
| Reaction Temp. | 105 °C | Used in the esterification of malonic acid with ethanol (B145695). | sciencemadness.org |
| Reaction Temp. | 115 °C | Optimal for the carbonylation synthesis of diethyl malonate. | google.com |
| Purification | Vacuum Distillation | Employed to isolate the final ester product. | sciencemadness.org |
Precursor Transformations to this compound
An alternative and widely used approach to synthesizing this compound involves the modification of readily available precursors, most notably dimethyl malonate.
The most direct route from dimethyl malonate to this compound is through C-alkylation. This reaction leverages the acidity of the α-protons of the malonic ester. The methylene (B1212753) group flanked by two carbonyl groups is readily deprotonated by a suitable base to form a stable enolate ion. This nucleophilic enolate then undergoes an SN2 reaction with an ethylating agent, such as ethyl bromide or ethyl iodide, to introduce the ethyl group at the α-position. google.com
The choice of base is critical to avoid side reactions like hydrolysis or transesterification. While various bases can be used, phase-transfer catalysis offers an efficient method. In this approach, a phase-transfer catalyst, such as a tetraalkylammonium salt, facilitates the reaction between the aqueous base and the organic malonate, often leading to higher yields and cleaner reactions. google.com Potassium carbonate is also a commonly used base in these alkylations. google.com
Another documented transformation involving a derivative is the Mannich reaction between an N-Boc indole (B1671886) aldimine and this compound, showcasing the utility of this compound as a nucleophile in carbon-carbon bond-forming reactions. researchgate.net
The table below outlines a typical alkylation reaction for a malonic ester.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |
| Dimethyl Malonate | Ethyl Halide | Potassium Carbonate | DMF | This compound | google.com |
| Diethyl Malonate | Ethyl Iodide | Sodium Ethoxide | Ethanol | Diethyl Ethylmalonate | guidechem.com |
This compound can also be prepared through the interconversion of other ethylmalonic acid derivatives. One primary method is the direct esterification of ethylmalonic acid with methanol, as discussed in section 2.1. nih.gov
Another important interconversion is transesterification. For example, diethyl ethylmalonate can be converted to this compound by reaction with methanol in the presence of a suitable catalyst. This equilibrium-driven process often requires the removal of the more volatile alcohol (ethanol in this case) to drive the reaction to completion. Organotin compounds, such as dibutyltin (B87310) oxide, have been reported as effective catalysts for the transesterification of dimethyl malonate to diethyl malonate, a process that is mechanistically similar. google.com Similarly, the transesterification of diethyl malonate with benzyl (B1604629) alcohol has been studied using modified zirconia as a catalyst, yielding dibenzyl malonate and benzyl ethyl malonate. researchgate.net
Partial hydrolysis of a diester can also be a route to related derivatives. For instance, the controlled hydrolysis of diethyl malonate using potassium hydroxide (B78521) in ethanol can yield potassium monoethyl malonate. google.com
Specific Preparative Transformations
Several named reactions and specific transformations are instrumental in the synthesis of precursors or analogues of this compound. The Knoevenagel condensation, for example, involves the reaction of an aldehyde or ketone with an active methylene compound like dimethyl malonate in the presence of a basic catalyst, such as piperidine. google.com This reaction is a key step in the synthesis of substituted alkenes, which can be further modified. For instance, benzaldehyde (B42025) can be reacted with dimethyl malonate to form dimethyl benzylidenemalonate. google.com
The Michael addition is another significant transformation where a malonate enolate acts as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound. rsc.org This reaction is a powerful tool for carbon-carbon bond formation and has been optimized using various catalysts to achieve high yields and enantioselectivity in the synthesis of complex molecules. rsc.org
Condensation Reactions for Derivatization (e.g., with Bromoacetone)
The derivatization of this compound can be effectively achieved through condensation reactions, a fundamental strategy in organic synthesis for forming new carbon-carbon bonds. The alpha-carbon of this compound, situated between two electron-withdrawing carbonyl groups, exhibits significant acidity. This allows for its deprotonation by a suitable base to form a stable carbanion, which then serves as a potent nucleophile.
A classic example of such derivatization is the alkylation with an electrophile like bromoacetone (B165879). In this reaction, the this compound carbanion attacks the electrophilic carbon of bromoacetone, displacing the bromide ion in a nucleophilic substitution reaction. This process, a variant of the malonic ester synthesis, is a reliable method for extending the carbon chain and introducing a keto-functional group. wikipedia.orguomustansiriyah.edu.iq
The general mechanism involves two key steps:
Deprotonation: A base, typically sodium ethoxide or a similar alkoxide to prevent transesterification, removes the acidic α-hydrogen from this compound to generate a resonance-stabilized enolate ion.
Nucleophilic Substitution: The resulting carbanion attacks the α-carbon of bromoacetone, which bears a partial positive charge due to the inductive effect of the adjacent carbonyl group and the bromine atom. This forms the new C-C bond and expels the bromide as a leaving group.
The reaction yields a more complex molecule, dimethyl 2-acetyl-2-ethylsuccinate, which incorporates the structural features of both reactants. While direct studies detailing the condensation of this compound with bromoacetone are specific, the reaction follows the well-established principles of malonic ester alkylation. wikipedia.org Similar condensations have been reported, such as the reaction of methyl 2-cyanobutyrate (a precursor that can be converted to this compound) with bromoacetone as part of a pathway to synthesize pyridazine (B1198779) derivatives. jst.go.jp
Table 1: Representative Condensation Reaction of a Malonate Ester
| Reactant 1 | Reactant 2 | Key Reagent | Product Type | Reaction Type |
|---|---|---|---|---|
| This compound | Bromoacetone | Base (e.g., Sodium Ethoxide) | Substituted Keto-diester | Nucleophilic Alkylation |
Electrochemical Synthesis Approaches
Electrosynthesis has emerged as a powerful and sustainable alternative to conventional chemical methods, utilizing electrical energy to drive chemical reactions. sigmaaldrich.comchim.it This technique offers precise control over reaction conditions by adjusting electrode potential and current, often leading to high selectivity and yields under mild conditions. chim.itwikipedia.org For malonate esters and their derivatives, electrochemical approaches provide innovative routes for creating complex molecules. wikipedia.org
Electrolytic Dehydrodimeric Coupling of Malonate Esters
A significant electrochemical method applicable to malonate esters is electrolytic dehydrodimeric coupling. This process involves the anodic oxidation of two malonate ester molecules, leading to the formation of a dimer, specifically a tetraalkyl ethane-1,1,2,2-tetracarboxylate. wikipedia.orggoogle.com The reaction is a type of oxidative coupling where two molecules are joined with the concomitant removal of two hydrogen atoms.
The process is typically conducted in an electrolytic cell containing the malonate ester, a suitable solvent, and an electrolyte. google.com Research has shown that conducting the electrolysis at elevated temperatures (between 50°C and 150°C) using an iodide ion electrolyte can result in high yields and current efficiencies, often exceeding 65%. google.com The use of graphite (B72142) for both the anode and cathode is a common configuration for this synthesis. google.com
For instance, the electrolysis of dimethyl malonate under these conditions yields tetramethyl ethane-1,1,2,2-tetracarboxylate. google.com By analogy, the dehydrodimeric coupling of this compound would produce the corresponding 1,2-diethyl-1,1,2,2-tetramethoxycarbonylethane. The reaction proceeds via the oxidation of the malonate carbanion at the anode, generating a radical intermediate that then dimerizes. wikipedia.org Controlling the conversion rate is crucial; lower conversion rates (e.g., below 70%) can lead to significantly higher yields of the desired tetracarboxylate ester, reaching up to 98%, with minimal formation of by-products. google.com
Table 2: Research Findings on Electrolytic Coupling of Malonate Esters
| Parameter | Condition/Value | Source |
|---|---|---|
| Reactant | Malonate Ester (e.g., Diethyl Malonate) | google.com |
| Product | Tetraalkyl ethane-1,1,2,2-tetracarboxylate | wikipedia.orggoogle.com |
| Electrodes | Graphite (Anode and Cathode) | google.com |
| Electrolyte | Iodide Ion | google.com |
| Solvent | Anhydrous Methanol or Acetonitrile | google.comprepchem.com |
| Temperature | 50°C - 150°C | google.com |
| Current Efficiency | Up to 91% | google.com |
| Yield | Up to 98% (at <70% conversion) | google.com |
Compound Index
Advanced Reaction Mechanisms and Transformations of Dimethyl Ethylmalonate
Nucleophilic Reactivity and Functional Group Introduction
The core of dimethyl ethylmalonate's reactivity lies in the acidity of the methylene (B1212753) protons located between the two ester carbonyl groups. These electron-withdrawing groups stabilize the conjugate base, a carbanion known as an enolate, which is readily formed by treatment with a suitable base. fiveable.mewikipedia.org This enolate is a soft nucleophile, capable of participating in a range of substitution and addition reactions, allowing for the introduction of diverse functional groups at the α-carbon.
The malonic ester synthesis is a classic method for preparing substituted acetic acids, and this compound serves as an effective substrate for this process. uobabylon.edu.iq The synthesis begins with the deprotonation of the α-carbon by a strong base, such as sodium ethoxide or sodium hydride, to generate the corresponding enolate. wikipedia.orgorganicchemistrytutor.com This nucleophilic enolate then readily undergoes an SN2 reaction with an alkyl halide, leading to the formation of an α-alkylated this compound derivative. wikipedia.orgyoutube.com
A significant advantage of this methodology is the potential for a second alkylation. If a second equivalent of base is introduced after the first alkylation, a new enolate can be formed, which can then react with a second alkyl halide (either the same as the first or different). wikipedia.org This allows for the synthesis of α,α-dialkylated malonic esters. The final step in the classic malonic ester synthesis involves hydrolysis of the ester groups to form a dicarboxylic acid, followed by heating to induce decarboxylation, ultimately yielding a mono- or di-substituted acetic acid. wikipedia.orgorganicchemistrytutor.com
The choice of base and solvent is crucial to prevent side reactions like transesterification; typically, the alkoxide base matches the alcohol portion of the ester. wikipedia.org While the process is highly effective, a potential drawback is the formation of dialkylated byproducts when only mono-alkylation is desired, which can complicate purification and lower yields. wikipedia.org
Table 1: Examples of Alkylation Reactions with Malonic Esters
| Starting Malonate | Alkylating Agent | Base | Product | Reference |
|---|---|---|---|---|
| Diethyl malonate | Methyl bromide | Sodium ethoxide | Diethyl methylmalonate | orgsyn.org |
| Diethyl malonate | Benzyl (B1604629) chloride | TEBAC / Microwave | Diethyl benzylmalonate | researchgate.net |
| Dimethyl malonate | 2-Methyl-3-buten-2-yl acetate | Sodium hydride | Dimethyl(1,1-dimethylallyl)malonate | prepchem.com |
Stereoselective and Asymmetric Transformations
Beyond simple alkylations, this compound is a key participant in more advanced stereoselective and asymmetric reactions. These methods leverage chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the product, enabling the synthesis of enantioenriched molecules that are crucial in fields such as medicinal chemistry.
The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of this compound, its enolate can act as the nucleophile, adding to an electrophilic imine or iminium ion. When conducted under the influence of a chiral catalyst, this transformation can proceed with high stereoselectivity. L-amino acids have been shown to be effective catalysts for the two-component Mannich reaction between dimethyl malonate and various imines, providing β-amino carbonyl compounds in high yields. researchgate.net These reactions are significant as they establish a new carbon-carbon bond and a stereocenter concurrently, leading to the formation of chiral β-amino esters.
The products of asymmetric Mannich reactions involving this compound are valuable intermediates for the synthesis of more complex molecules, particularly chiral heterocycles. The β-amino ester functionality can be readily manipulated through cyclization reactions to construct a variety of nitrogen-containing ring systems. For example, subsequent intramolecular reactions can lead to the formation of chiral piperidines, pyrrolidines, and other heterocyclic scaffolds that are prevalent in natural products and pharmaceutical agents.
Achieving high enantiomeric excess (ee) is a primary goal in asymmetric synthesis. In reactions involving this compound, the ee is highly dependent on the catalyst structure, solvent, temperature, and nature of the reactants. For instance, in the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one, a heterobimetallic Ga-Na-BINOL complex has been used as a catalyst to achieve up to 99% ee. nih.govresearchgate.net Similarly, chiral aminocarboxylates and amino alcoholates have been studied as catalysts for the Michael addition to crotonaldehyde, with the reaction outcome being sensitive to the alkali metal cation and the presence of additives. researchgate.net Optimization studies often involve screening a library of chiral ligands or catalysts and systematically varying reaction parameters to find the conditions that provide the desired product with the highest possible stereopurity. rsc.orglongdom.org
Table 2: Enantiomeric Excess in Asymmetric Michael Addition of Malonates to Chalcone
| Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Ni(acac)₂ / Sparteine | Toluene (B28343) | 85 | 80 | longdom.org |
| NiCl₂ / Sparteine | Toluene | 90 | 86 | longdom.org |
| NiBr₂ / Sparteine | Toluene | 82 | 84 | longdom.org |
| Ni(OTf)₂ / Sparteine | Toluene | 75 | 70 | longdom.org |
Michael Addition-Elimination Processes Involving this compound
This compound is an excellent nucleophile for Michael additions, which involve the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. researchgate.net The use of chiral catalysts, such as heterobimetallic complexes or organocatalysts, can render this reaction highly enantioselective. nih.govresearchgate.net A notable example is the addition of dimethyl malonate to 2-cyclopenten-1-one, which provides a reliable route to chiral building blocks. nih.gov
Condensation and Cyclization Reactions for Heterocycle Formation
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing a 1,2-diazine (pyridazine) ring system. These syntheses often involve condensation with a 1,4-dicarbonyl equivalent followed by cyclization with a hydrazine (B178648) derivative.
A common and effective method for the construction of the pyridazine (B1198779) ring involves the reaction of a β-dicarbonyl compound, such as this compound, with a source of two adjacent nitrogen atoms, typically hydrazine or its derivatives. The general strategy relies on the initial condensation of the malonate with a 1,4-dicarbonyl compound or a synthetic equivalent to form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine.
One notable approach involves the reaction of dimethyl malonate with 4,4-dichloro-1,2-diazabuta-1,3-dienes in the presence of a base like sodium hydride. This reaction proceeds through a nucleophilic attack of the malonate enolate on the diazadiene, followed by cyclization and elimination to afford highly functionalized pyridazinone derivatives in good yields. The reaction is versatile and can be applied to a range of substituted diazabutadienes.
The general mechanism involves the following key steps:
Deprotonation of this compound to form the nucleophilic enolate.
Nucleophilic attack of the enolate on one of the electrophilic carbons of the diazabutadiene.
An intramolecular cyclization step.
Elimination of a leaving group to form the stable heterocyclic ring.
| Malonate Derivative | Diazadiene Derivative | Base | Solvent | Product Type | Yield |
| Dimethyl malonate | 4,4-dichloro-1,2-diazabuta-1,3-diene | NaH | THF | Pyridazinone derivative | High |
This table represents a general reaction scheme for the synthesis of pyridazinone derivatives from malonates.
Decarboxylation Reactions of Substituted Malonates
The selective removal of one of the ester groups from a substituted malonate is a crucial transformation in organic synthesis. The Krapcho decarboxylation provides a powerful and often high-yielding method for this purpose, particularly for geminal diesters.
The Krapcho decarbomethoxylation is typically carried out by heating the substituted malonic ester in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), with a salt, commonly a halide like lithium chloride or sodium cyanide, and a small amount of water. wikipedia.orgchem-station.com The mechanism of this reaction is dependent on the substitution pattern at the α-carbon of the malonate. wikipedia.org
For disubstituted malonates , the currently accepted mechanism involves a nucleophilic attack by the halide ion (e.g., Cl⁻) on the methyl group of one of the methoxycarbonyl functions in an SN2 fashion. wikipedia.org This results in the cleavage of the methyl-oxygen bond and the formation of a carboxylate anion. The resulting intermediate then undergoes decarboxylation (loss of CO₂) to generate a carbanion. This carbanion is subsequently protonated by the water present in the reaction mixture to yield the final monoester product. wikipedia.org The use of methyl esters is often preferred as they are more susceptible to SN2 attack. wikipedia.org
In the case of monosubstituted malonates , an alternative mechanism has been proposed. It is suggested that the nucleophile attacks the carbonyl carbon of the ester group. wikipedia.org This is followed by the elimination of the cyanoformate (when using cyanide) or a similar species, leading to the formation of the carbanion, which is then protonated. wikipedia.org The byproducts of the reaction, such as methyl halide and carbon dioxide, are often volatile, which helps to drive the reaction to completion. wikipedia.org
The presence of the salt is crucial for the decarboxylation of disubstituted malonates, whereas monosubstituted malonates can sometimes undergo decarboxylation with just water in DMSO, albeit at a slower rate. researchgate.net The Krapcho decarboxylation is valued for its relatively mild and neutral conditions, which tolerate a wide variety of functional groups that might be sensitive to acidic or basic hydrolysis. wikipedia.org
Catalysis in Dimethyl Ethylmalonate Chemistry
Organocatalytic Systems
Organocatalysis has emerged as a robust platform for asymmetric transformations, offering mild reaction conditions and avoiding the use of toxic and expensive metals. In the context of dimethyl ethylmalonate chemistry, several organocatalytic systems are of particular relevance.
The synergistic combination of a thiourea (B124793) moiety and a phosphonium (B103445) salt in a single catalyst framework has proven effective in various asymmetric reactions. Chiral thioureas are known for their ability to act as hydrogen bond donors, activating electrophiles and controlling the stereochemical outcome of reactions. nih.gov When integrated with a phosphonium salt, which can serve as a phase-transfer agent or a Lewis base activator, a potent bifunctional catalyst is created.
While direct studies on the application of thiourea-phosphonium salt catalysts specifically with this compound are not extensively documented, the principles from related systems are highly informative. For instance, chiral multifunctional thiourea-phosphines have been successfully employed in asymmetric [3 + 2] annulations of Morita–Baylis–Hillman carbonates with maleimides. nih.gov These catalysts effectively create 1,3-dipolar synthons, leading to functionalized cyclopentenes with high diastereo- and enantioselectivities. nih.gov The thiourea group is proposed to activate the maleimide (B117702) through hydrogen bonding, while the phosphine (B1218219) moiety generates the reactive intermediate from the MBH carbonate. nih.gov
This catalytic strategy could be extrapolated to the asymmetric functionalization of this compound, where the thiourea could activate an electrophile for subsequent nucleophilic attack by the malonate enolate.
Table 1: Representative Thiourea-Based Organocatalysts and Their Applications
| Catalyst Type | Reaction | Substrates | Key Features |
|---|---|---|---|
| Chiral Thiourea-Amine | Michael Addition | Chalcones, Nitroalkenes | High enantioselectivity nih.gov |
| Chiral Bis-Thiourea | Morita-Baylis-Hillman | Aldehydes, Activated Alkenes | Effective for C-C bond formation nih.gov |
This table is generated based on data from related systems to illustrate the potential of thiourea-based catalysis.
Bifunctional phosphonium salts, often derived from readily available chiral sources like α-amino acids, have been developed as effective phase-transfer catalysts for asymmetric reactions. nih.gov These catalysts can possess a hydrogen bond-donating group, such as an amide, alongside the cationic phosphonium center. This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile.
In the context of malonate chemistry, amide-phosphonium salts have been successfully utilized in the asymmetric 1,6-addition of diphenyl malonates to para-quinone methides, affording functionalized diaryl methines in excellent yields and high enantiomeric excesses. nih.gov The proposed mechanism involves the phosphonium salt acting as a phase-transfer catalyst to bring the malonate enolate into the organic phase, while the amide group activates the para-quinone methide via hydrogen bonding.
The incorporation of a soft Lewis acid, such as a silver salt, as a co-catalyst could further enhance the reactivity and selectivity of these systems. While specific examples with this compound are not prevalent, the combination of a bifunctional phosphonium salt with a silver catalyst could potentially activate a wider range of electrophiles for reaction with the malonate.
Asymmetric phase-transfer catalysis (PTC) is a powerful and environmentally benign method for the synthesis of chiral molecules. rsc.org This technique typically involves the use of a chiral quaternary ammonium (B1175870) or phosphonium salt to facilitate the transfer of an anionic nucleophile from an aqueous or solid phase to an organic phase where the reaction with an electrophile occurs.
The enantioselective alkylation of malonic esters under phase-transfer conditions has been a subject of significant research. scribd.comfigshare.com For instance, the use of cinchona alkaloid-derived quaternary ammonium salts has enabled the asymmetric alkylation of α-monosubstituted tert-butyl methyl malonates to produce α,α-disubstituted products with high yields and enantioselectivities. scribd.com An efficient methodology for the asymmetric synthesis of chiral α,α-dialkylmalonates from diphenylmethyl-tert-butyl α-alkylmalonates has been developed using a binaphthyl-modified chiral quaternary ammonium salt as the phase-transfer catalyst. frontiersin.org This method achieves high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). frontiersin.org
These principles are directly applicable to this compound. By selecting an appropriate chiral phase-transfer catalyst and optimizing reaction conditions, the enantioselective introduction of a second substituent at the α-position of this compound can be achieved, leading to the formation of a chiral quaternary carbon center.
Table 2: Asymmetric Phase-Transfer Catalysis of Malonate Esters
| Catalyst | Substrate | Electrophile | Yield (%) | ee (%) |
|---|---|---|---|---|
| (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Diphenylmethyl-tert-butyl α-methylmalonate | Benzyl (B1604629) bromide | 99 | 98 |
This table is based on data for related malonate esters to demonstrate the potential for this compound. scribd.comfrontiersin.org
Metal-Catalyzed Transformations
Metal catalysts offer unique reactivity profiles that complement organocatalytic methods. Lewis acids and transition metals have been extensively used to promote a variety of transformations on malonate esters.
Lewis acids play a crucial role in activating substrates and facilitating carbon-carbon bond formation. Tin(IV) chloride (SnCl₄) is a strong Lewis acid that has been shown to be a highly efficient catalyst for various organic transformations, including the deprotection of ethers and subsequent intramolecular Friedel-Crafts alkylations. rsc.org In the context of reactions with vinyl ethers, Lewis acids can activate the vinyl ether towards nucleophilic attack. For instance, SnCl₄ has been used to initiate the living cationic polymerization of vinyl ethers. spsj.or.jp
While direct reports on the SnCl₄-catalyzed reaction of this compound with vinyl ethers are limited, the general reactivity pattern suggests that SnCl₄ could promote the addition of the malonate to the activated vinyl ether. Iodine (I₂) can also act as a mild Lewis acid catalyst for various transformations.
The reaction would likely proceed through the formation of an oxocarbenium ion from the vinyl ether upon coordination of the Lewis acid. This electrophilic intermediate would then be intercepted by the enolate of this compound.
Palladium and gold catalysis are cornerstones of modern organic synthesis, enabling a wide array of cross-coupling and addition reactions.
Palladium-catalyzed reactions are particularly relevant for the arylation and allylation of malonates. The palladium-catalyzed arylation of dialkyl malonates with aryl bromides and chlorides has been well-established, utilizing sterically hindered phosphine ligands. nih.gov This methodology allows for the formation of α-aryl malonates, which are valuable synthetic intermediates. nih.gov Furthermore, palladium complexes can catalyze the carbonylation of ethyl chloroacetate (B1199739) to synthesize diethyl malonate, demonstrating the versatility of palladium in C-C bond-forming reactions involving malonate precursors. researchgate.net
Gold catalysis, particularly with nanocrystalline gold and gold-palladium alloys, has shown remarkable activity in oxidation and other transformations. rsc.orgmdpi.com While direct applications in this compound functionalization are still emerging, the unique Lewis acidity of gold complexes could be harnessed to activate unsaturated systems towards nucleophilic attack by the malonate. The synergistic effects observed in bimetallic gold-palladium catalysts could offer novel catalytic pathways for the transformation of malonates. mdpi.com The development of catalysts from recovered gold and palladium also presents a more sustainable approach to these valuable transformations. mdpi.com
The principles established for palladium and gold-catalyzed reactions with other malonate esters provide a strong foundation for their application to this compound, opening avenues for the synthesis of complex and highly functionalized molecules.
Applications in Complex Molecule Synthesis and Medicinal Chemistry Research
Building Block in Total Synthesis of Natural Products
The strategic incorporation of the dimethyl ethylmalonate fragment has proven instrumental in the stereocontrolled synthesis of several classes of natural products, particularly complex alkaloids.
This compound serves as a key precursor in the asymmetric synthesis of various monoterpene indole (B1671886) alkaloids. A notable application is in a highly efficient Mannich-type reaction with N-Boc indole aldimine, catalyzed by a thiourea-phosphonium salt catalyst. This reaction proceeds in high yield and good enantioselectivity, affording a chiral intermediate that is pivotal for the synthesis of alkaloids such as Vincadifformine. The resulting product provides the core structure necessary for accessing the broader families of Aspidosperma and Uleine alkaloids, which are known for their diverse and significant biological activities. This strategic use of this compound facilitates the construction of the complex polycyclic systems characteristic of these natural products.
| Alkaloid Class/Example | Synthetic Strategy | Role of this compound | Key Reaction Details |
| Vincadifformine | Asymmetric Total Synthesis | C3 Building Block | Catalytic asymmetric Mannich-type reaction. |
| Aspidosperma Alkaloids | Core Scaffold Construction | Precursor to the core structure | Mannich-type reaction product serves as a key intermediate. |
| Uleine Alkaloids | Core Scaffold Construction | Precursor to the core structure | Utilizes the same intermediate from the Mannich-type reaction. |
No specific synthetic routes involving this compound for the total synthesis of Nakadomarin A were identified in the reviewed literature.
While malonate derivatives are broadly used in the synthesis of complex molecules, specific literature detailing the application of this compound for the synthesis of the Aklavinone A-ring synthon was not found in the search results. Synthetic approaches to Aklavinone often involve other malonate-related structures or alternative cycloaddition strategies ucla.edu.
The construction of complex polycyclic scaffolds is a fundamental goal of organic synthesis. Malonate derivatives are well-established precursors for forming a variety of heterocyclic and polycyclic systems through cyclocondensation reactions with dinucleophiles. These reactions can yield five, six, or seven-membered rings, which are foundational components of many complex structures. Although the general reactivity of malonates in these annulation reactions is well-documented, specific examples detailing the use of this compound to construct complex polycyclic scaffolds were not prominently featured in the available research.
Precursor for Bioactive Molecules
Beyond the total synthesis of natural products, this compound is a valuable starting material for creating novel bioactive molecules and essential intermediates for the pharmaceutical industry.
The generation of stereochemically defined molecules is crucial for the development of effective pharmaceuticals. This compound is utilized in asymmetric synthesis to produce chiral molecules that serve as vital pharmaceutical intermediates. For instance, the previously mentioned asymmetric Mannich-type reaction yields the desired product with 84% enantiomeric excess. This ability to control stereochemistry makes this compound a valuable precursor for creating enantiomerically enriched building blocks essential for the synthesis of complex, single-enantiomer drug candidates.
The utility of this compound as a building block for biologically active alkaloids, such as those from the Aspidosperma and Uleine families, underscores its potential in drug discovery and development research. Since these classes of natural products exhibit a wide range of biological activities, synthetic access provided by this compound is crucial for generating analogs and conducting structure-activity relationship (SAR) studies. The ability to efficiently construct the core of these alkaloids allows researchers to create libraries of related compounds for screening and to develop new therapeutic leads.
Role in the Synthesis of Agrochemicals and Dyes
This compound, also known by its IUPAC name dimethyl 2-ethylpropanedioate, serves as a specialized intermediate in the synthesis of certain agrochemicals and dyes. guidechem.com Its utility in these fields stems from the reactivity of the malonic ester functional group, which allows for the construction of more complex molecular architectures.
The presence of an ethyl group on the alpha-carbon of the malonate structure provides a specific building block for creating target molecules with precise structural requirements. While not as commonly cited as other malonates like diethyl malonate or dimethyl malonate, this compound is noted for its application in the agrochemical and dyestuff sectors. guidechem.com
In the field of agrochemicals, malonic esters are crucial for synthesizing a variety of active ingredients, including pesticides and herbicides. The fundamental reactivity involves the deprotonation of the alpha-carbon, creating a nucleophilic carbanion that can react with various electrophiles. This allows for the introduction of diverse functional groups necessary for the biological activity of the final agrochemical product. The related compound, ethylmalonic acid, is identified as a key intermediate for synthesizing pesticides and herbicides. lookchem.com
In the manufacturing of dyes and pigments, this compound is used as a precursor in the synthesis of specific colorants. googleapis.com The malonate backbone is incorporated into the final chromophore structure of the dye molecule. Research and patent literature indicate its use in the preparation of certain pigments, highlighting its role in creating specific shades and stable colorant molecules.
Below is a table summarizing examples of pigments synthesized using this compound as a starting material or intermediate.
| Pigment Name | Color Index | Application Area |
| Pigment Yellow 83 | C.I. Pigment Yellow 83 | Inks, Coatings, Plastics |
| Pigment Red 144 | C.I. Pigment Red 144 | Plastics, High-performance Coatings |
This table is interactive. Click on the headers to sort the data.
The synthesis of these complex molecules leverages the principles of malonic ester synthesis. The core reactions typically involve alkylation or acylation at the central carbon atom, followed by subsequent chemical transformations such as hydrolysis, decarboxylation, and condensation reactions to build the final agrochemical or dye structure. The specific combination of methyl ester groups and the ethyl substituent in this compound influences the reaction kinetics and the properties of the resulting products.
Advanced Spectroscopic and Computational Approaches in Elucidating Dimethyl Ethylmalonate Chemistry
Spectroscopic Analysis of Reaction Intermediates and Products
Spectroscopic techniques are indispensable for the real-time observation and characterization of molecules involved in chemical reactions. For dimethyl ethylmalonate, these methods allow for the unambiguous identification of its structure and the tracking of its conversion into various products.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for the definitive assignment of the molecular skeleton and the connectivity of its constituent parts nih.govchemicalbook.com.
In the ¹H NMR spectrum of this compound, distinct signals correspond to the different sets of chemically non-equivalent protons. The methoxy groups (-OCH₃) typically appear as a sharp singlet, while the protons of the ethyl group (-CH₂CH₃) present as a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, a characteristic splitting pattern due to spin-spin coupling. The lone proton on the central carbon (malonic proton) appears as a triplet, coupled to the adjacent methylene protons.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Key signals include those for the carbonyl carbons of the ester groups, the central (methine) carbon, the carbons of the two distinct methyl groups (one from the ethyl group and two from the methoxy groups), and the methylene carbon of the ethyl group nih.gov.
The precise chemical shifts and coupling constants observed in these spectra are fundamental for confirming the identity of this compound and for characterizing the structure of intermediates and final products in reactions where it is used as a starting material, such as in the synthesis of Pallambins C and D baranlab.org.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents typical, predicted chemical shift (δ) ranges for the specified nuclei in a standard deuterated solvent like CDCl₃. Actual values may vary based on experimental conditions.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling with |
| Methine Proton | ¹H | 3.2 - 3.4 | Triplet (t) | Ethyl -CH₂- |
| Methoxy Protons | ¹H | ~3.7 | Singlet (s) | - |
| Methylene Protons | ¹H | 1.9 - 2.1 | Quintet/Multiplet (m) | Methine -CH- and Methyl -CH₃ |
| Methyl Protons (Ethyl) | ¹H | 0.8 - 1.0 | Triplet (t) | Methylene -CH₂- |
| Carbonyl Carbons | ¹³C | 168 - 172 | - | - |
| Methine Carbon | ¹³C | 50 - 55 | - | - |
| Methoxy Carbons | ¹³C | 51 - 53 | - | - |
| Methylene Carbon | ¹³C | 25 - 30 | - | - |
| Methyl Carbon (Ethyl) | ¹³C | 11 - 14 | - | - |
Computational Chemistry for Mechanistic Insights
Computational chemistry has emerged as a powerful partner to experimental work, offering a window into the energetic and electronic landscapes of chemical reactions. For this compound, these methods are used to dissect reaction mechanisms, rationalize stereochemical outcomes, and design more efficient catalytic systems.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and, by extension, the energetics of reaction pathways. DFT calculations are instrumental in locating and characterizing the geometries and energies of reactants, products, intermediates, and, most critically, transition states researchgate.net.
In the context of this compound chemistry, DFT has been applied to study mechanisms such as the Mannich reaction with N-Boc indole (B1671886) aldimines researchgate.net. By calculating the energy barriers associated with different potential pathways, researchers can determine the most likely mechanism. For instance, in a Michael addition reaction, DFT can help distinguish between a concerted pathway and a stepwise pathway by comparing the activation energies of the respective transition states nih.gov. These studies provide a detailed, step-by-step understanding of how bonds are formed and broken during the transformation of this compound into more complex products.
The stereochemical outcome of many organocatalyzed reactions is governed by subtle non-covalent interactions (NCIs) between the substrate, the catalyst, and the transition state. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are often the key to achieving high enantioselectivity nih.govresearchgate.net.
NCI analysis, often performed as a post-processing step on DFT-calculated electron densities, allows for the visualization and quantification of these weak interactions mdpi.combeilstein-journals.org. For reactions involving this compound, such as asymmetric Michael additions or Mannich reactions, NCI plots can reveal precisely how a chiral catalyst, like a thiourea (B124793) or squaramide derivative, orients the substrate in the transition state researchgate.netmdpi.combeilstein-journals.org. For example, an NCI analysis might show a critical hydrogen bond between a catalyst's N-H group and a carbonyl oxygen of the this compound, which shields one face of the molecule from attack, leading to the preferential formation of one enantiomer nih.govmdpi.com.
Transition State Theory (TST) provides the conceptual framework for understanding reaction rates based on the properties of the transition state—the highest energy point along a reaction coordinate. In conjunction with DFT calculations, TST allows for the quantitative prediction of reaction kinetics.
The Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, is the primary determinant of the reaction rate. By calculating ΔG‡ for all possible pathways of a reaction involving this compound, chemists can predict which pathway will be kinetically favored. For example, in a stereoselective reaction, the difference in the activation energies (ΔΔG‡) between the two transition states leading to the R and S enantiomers determines the enantiomeric ratio of the product. A higher energy barrier for one pathway means it is slower and will produce less of that corresponding product nih.gov.
A major goal of computational chemistry in catalysis is the rational design of new catalysts. By accurately modeling reactions, it is possible to predict how changes to a catalyst's structure will affect its performance, particularly its ability to induce stereoselectivity.
For reactions like the enantioselective Michael addition of this compound to α,β-unsaturated compounds, computational models can predict the enantiomeric excess (ee) by calculating the energetic difference (ΔΔG‡) between the diastereomeric transition states nih.govorganic-chemistry.orgrsc.org. These models can screen potential catalysts in silico, saving significant time and resources compared to experimental trial-and-error. By understanding the specific non-covalent interactions that stabilize the favored transition state, researchers can propose modifications to the catalyst—such as adding or repositioning hydrogen-bond donors or bulky steric groups—to enhance these interactions and improve the enantioselectivity nih.govnih.govresearchgate.net.
Table 2: Computational Metrics for Analyzing Catalytic Stereoselectivity This table outlines key parameters calculated using computational methods to predict and understand the performance of catalysts in stereoselective reactions involving substrates like this compound.
| Metric | Description | Significance in Catalysis |
| ΔG‡ | Gibbs Free Energy of Activation | The energy barrier for a reaction pathway. Lower values indicate a faster reaction rate. |
| TS Geometry | 3D arrangement of atoms at the transition state | Reveals the critical interactions (e.g., bond forming/breaking distances, catalyst-substrate orientation) that define the reaction mechanism. |
| ΔΔG‡ | Difference in ΔG‡ between competing transition states (e.g., TS-R vs. TS-S) | Directly correlates with the predicted enantiomeric or diastereomeric ratio of the product. A larger value indicates higher selectivity. |
| NCI Plots | Visualization of Non-Covalent Interaction regions | Identifies key stabilizing (e.g., hydrogen bonds, CH-π) and destabilizing (steric clash) interactions that control stereoselectivity mdpi.combeilstein-journals.org. |
| Distortion/Interaction Energy | Energy required to deform reactants into their transition state geometries vs. the stabilizing energy of their interaction | Decomposes the activation energy to reveal whether selectivity is driven by minimizing steric repulsion (distortion) or maximizing favorable interactions. |
Q & A
Q. What are the standard synthetic protocols for preparing dimethyl ethylmalonate, and how do reaction conditions influence yield?
this compound is synthesized via nucleophilic substitution or condensation reactions. A validated protocol involves reacting dimethyl malonate with ethyl halides in the presence of a base (e.g., sodium ethoxide) under anhydrous conditions. In a Pd-catalyzed allylic substitution, SnCl₄ and DBU (1,8-diazabicycloundec-7-ene) are used to activate the malonate for electrophilic addition to vinyl ethers, with yields optimized at 45°C in dichloroethane . Key factors include stoichiometric control of the base and exclusion of moisture to prevent hydrolysis.
Q. What are the critical physicochemical properties of this compound relevant to experimental design?
Key properties include:
Q. How does this compound participate in alkylation reactions, and what factors affect enolate stability?
The compound undergoes alkylation via enolate intermediates formed by deprotonation of the α-hydrogens. The electron-withdrawing ester groups enhance acidity (pKa ~13), enabling enolate formation with strong bases like LDA or KOtBu. Reactivity is influenced by:
- Solvent polarity : Polar aprotic solvents stabilize enolates.
- Electrophile size : Bulky alkyl halides may reduce regioselectivity.
- Temperature : Low temperatures favor kinetic control .
Advanced Research Questions
Q. How can Pd-catalyzed allylic substitutions with this compound be optimized for stereoselective synthesis?
Pd(0) catalysts (e.g., Pd(PPh₃)₄) enable allylic alkylation via π-allyl intermediates. ESI-MS studies show that ligand choice (e.g., PPh₃ vs. bidentate phosphines) affects intermediate stability and stereoselectivity. For example, using chiral ligands like BINAP achieves enantiomeric excess >90% in asymmetric syntheses . Reaction monitoring via LC-MS or NMR is critical to detect byproducts like hydrolyzed malonates.
Q. What analytical challenges arise in characterizing this compound derivatives, and how can NMR resolve them?
Diastereomerism due to ethylmalonyl substituent epimerization (e.g., at C-13 in cryptosporioptides) complicates spectral interpretation. Doubled signals in ¹H/¹³C NMR indicate slow interconversion of epimers. Strategies include:
- Low-temperature NMR to "freeze" conformational exchange.
- Chiral shift reagents (e.g., Eu(hfc)₃) to split overlapping peaks .
Q. How is this compound implicated in mitochondrial dysfunction studies, and what methodologies detect its metabolic derivatives?
Ethylmalonate accumulates in ethylmalonic encephalopathy (EE) due to sulfide:quinone oxidoreductase (SQOR) mutations. Two-step derivatization (e.g., methoximation followed by silylation) enables GC-MS detection in urine, with metabolites like ethylmalonic acid quantified against deuterated internal standards. Elevated levels correlate with mitochondrial disorders (e.g., m.8993T>G mutation) .
Q. What role does this compound play in polyketide synthase (PKS) engineering for macrolide biosynthesis?
In Saccharopolyspora erythraea, replacing the methylmalonate-specific acyltransferase (AT) domain with an ethylmalonate-specific AT from niddamycin PKS redirects substrate incorporation. LC-HRMS confirms 6-ethylerythromycin A production when supplemented with ethylmalonate-CoA. Metabolic flux analysis (¹³C labeling) identifies rate-limiting steps in CoA precursor availability .
Q. How do competing hydrolysis pathways affect this compound stability under acidic vs. basic conditions?
Acidic hydrolysis (e.g., HCl/MeOH) cleaves esters to malonic acid derivatives, while basic conditions (NaOH/H₂O) yield carboxylates. Kinetic studies in D₂O/Me₂SO show 80–90% deuterium incorporation at α-positions, confirming enolate-mediated mechanisms. Competing decarboxylation occurs above 100°C, forming ethyl acetate derivatives .
Methodological Tables
Table 1. Reaction Conditions for Pd-Catalyzed Allylic Substitution
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | >85% conversion |
| Ligand | PPh₃ | Enhances π-allyl stability |
| Solvent | Dichloroethane (DCE) | Prevents ester hydrolysis |
| Temperature | 45°C | Balances kinetics/stability |
Table 2. GC-MS Parameters for Ethylmalonate Detection
| Derivatization Step | Reagent | Purpose |
|---|---|---|
| Methoximation | Methoxyamine HCl | Stabilize ketones |
| Silylation | BSTFA + 1% TMCS | Increase volatility |
| Column | DB-5MS (30 m × 0.25 mm) | Separation of polar metabolites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
